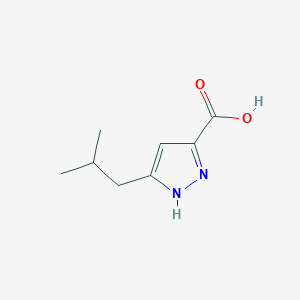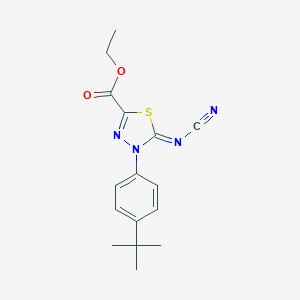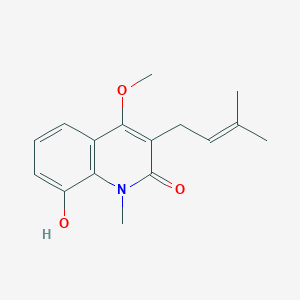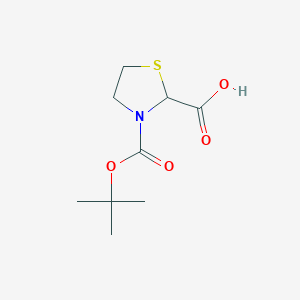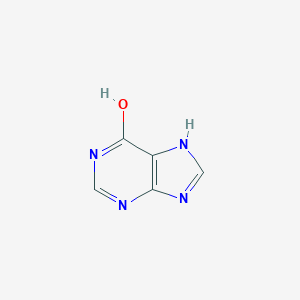![molecular formula C22H18O4 B118980 2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde CAS No. 140160-96-9](/img/structure/B118980.png)
2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of two formyl groups attached to a benzene ring through a phenoxy and methoxy linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of 2-formylphenol with benzyl bromide in the presence of a base to form 2-[(2-formylphenoxy)methyl]benzyl bromide. This intermediate is then reacted with 3-hydroxybenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
化学反应分析
Types of Reactions
2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing their behavior in biological systems.
相似化合物的比较
Similar Compounds
2-[(2-Formylphenoxy)methoxy]benzaldehyde: Similar structure but lacks the additional formyl group.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boronic ester group instead of the formyl groups.
Uniqueness
2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde is unique due to the presence of two formyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various synthetic and research applications.
属性
IUPAC Name |
2-[[3-[(2-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-13-19-8-1-3-10-21(19)25-15-17-6-5-7-18(12-17)16-26-22-11-4-2-9-20(22)14-24/h1-14H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASAKDQVGZXIBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)COC3=CC=CC=C3C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
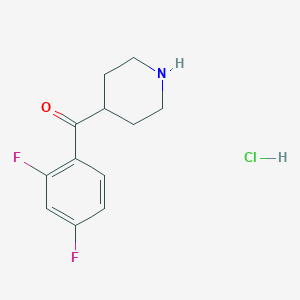
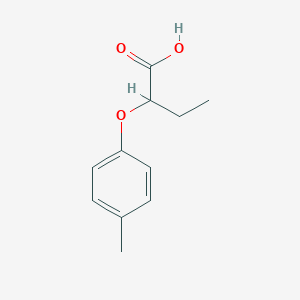
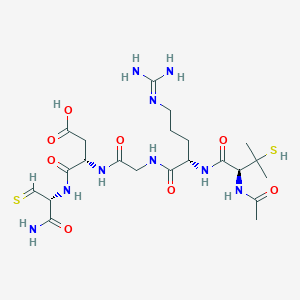

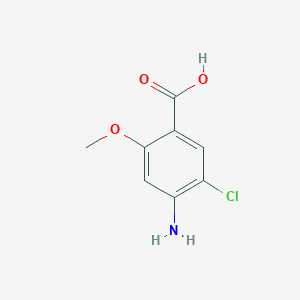
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
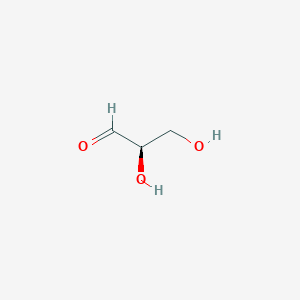
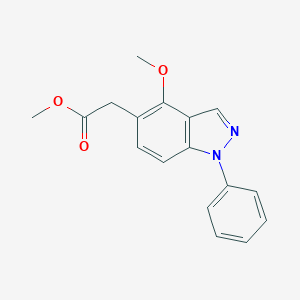
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
